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molecular formula C6H13NO2S B3149978 1-Propylcyclopropane-1-sulfonamide CAS No. 681808-58-2

1-Propylcyclopropane-1-sulfonamide

Cat. No. B3149978
M. Wt: 163.24 g/mol
InChI Key: JDVZQFKEWTYPPG-UHFFFAOYSA-N
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Patent
US06878722B2

Procedure details

Step 29b) This compound was made from Compound 29a in 80% yield (25.15 g) from N-tert-butyl-(1-propyl) cyclopropylsulfonamide (42.2 g, 193 mmol) according to the procedure of Steps 3Id (Example 2) described in the synthesis of 1-methylcyclopropylsulfonamide. The compound was recrystallized from EtOAc/hexanes as a white solid: 1H NMR CHLOROFORM-D) δ ppm 0.85 (m, 2H), 0.94 (t, J=7.32 Hz, 3H), 1.36 (m, 2H), 1.47 (m, 2H), 1.87 (m, 2H), 4.42 (s, 2H).
[Compound]
Name
Compound 29a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-tert-butyl-(1-propyl) cyclopropylsulfonamide
Quantity
42.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:5](CCC)[S:6]([CH:9]1[CH2:11][CH2:10]1)(=[O:8])=[O:7])(C)(C)C.[CH3:15][C:16]1(S(N)(=O)=O)C[CH2:17]1>>[CH2:15]([C:9]1([S:6]([NH2:5])(=[O:7])=[O:8])[CH2:10][CH2:11]1)[CH2:16][CH3:17]

Inputs

Step One
Name
Compound 29a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
N-tert-butyl-(1-propyl) cyclopropylsulfonamide
Quantity
42.2 g
Type
reactant
Smiles
C(C)(C)(C)N(S(=O)(=O)C1CC1)CCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC1)S(=O)(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was recrystallized from EtOAc/hexanes as a white solid

Outcomes

Product
Name
Type
Smiles
C(CC)C1(CC1)S(=O)(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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